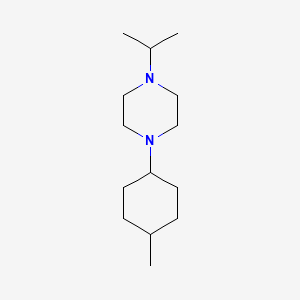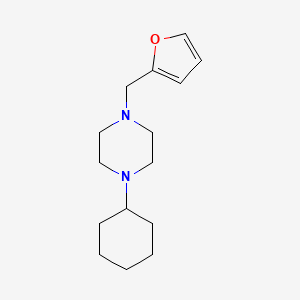![molecular formula C28H33N3 B10877849 9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10877849.png)
9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE is a complex organic compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them highly valuable in various scientific and industrial applications, including optoelectronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE typically involves multiple steps, starting with the functionalization of the carbazole core. One common method involves the alkylation of 9H-carbazole with ethyl bromide to introduce the ethyl group at the nitrogen atom. This is followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction with 4-(3-phenylpropyl)piperazine. The final step involves the methylation of the piperazine nitrogen to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carbazole quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of 9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. In optoelectronic applications, its mechanism involves the efficient transport of charge carriers, which is crucial for the performance of devices like OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-bis(9-octyl-9H-carbazole-2-yl)pyridine
- 3,5-bis(9-octyl-9H-carbazole-3-yl)pyridine
Comparison
Compared to similar compounds, 9-ETHYL-3-{[4-(3-PHENYLPROPYL)PIPERAZINO]METHYL}-9H-CARBAZOLE exhibits unique properties such as enhanced thermal stability and superior charge transport abilities. These characteristics make it particularly suitable for applications in high-performance optoelectronic devices and advanced materials.
Eigenschaften
Molekularformel |
C28H33N3 |
|---|---|
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
9-ethyl-3-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C28H33N3/c1-2-31-27-13-7-6-12-25(27)26-21-24(14-15-28(26)31)22-30-19-17-29(18-20-30)16-8-11-23-9-4-3-5-10-23/h3-7,9-10,12-15,21H,2,8,11,16-20,22H2,1H3 |
InChI-Schlüssel |
YAWVDKMXPAXGBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CCCC4=CC=CC=C4)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10877787.png)
![2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877789.png)
![2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide](/img/structure/B10877790.png)
![4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877791.png)
![Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B10877795.png)

![N-(4-acetylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10877808.png)
![1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B10877821.png)

![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877832.png)
![4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10877835.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine](/img/structure/B10877840.png)
![N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10877844.png)
